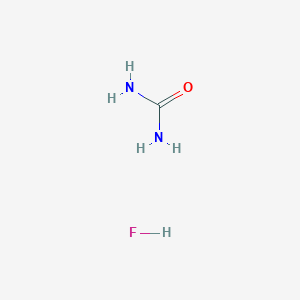

Urea hydrofluoride

Übersicht

Beschreibung

Urea hydrofluoride is a chemical compound formed by the combination of urea and hydrofluoric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its ability to act as a reagent in organic synthesis and its role in industrial processes.

Wirkmechanismus

Target of Action

Urea hydrofluoride, also known as “Urea, monohydrofluoride (8CI,9CI)” or “Hydrogen fluoride-urea (65-75% HF)”, primarily targets hydrophobic groups . It acts like a surfactant, capable of forming hydrogen bonds with the solvent .

Mode of Action

The compound’s mode of action is direct, through its preferential binding to the polymer or plates . This interaction results in a weakening of hydrophobic interactions between the polymer groups . The preferential binding and the consequent weakened hydrophobic interactions are driven by enthalpy and are related to the difference in the strength of the attractive dispersion interactions of urea and water with the polymer chain or plate .

Biochemical Pathways

This compound affects the urea cycle , which converts toxic nitrogenous compounds to excretable urea in five biochemical reactions . It is also the source for endogenous arginine, ornithine, and citrulline production . The process mainly takes place in the liver, partly in the mitochondria, and partly in the cytoplasm of the hepatocytes .

Pharmacokinetics

Studies on similar compounds like hydroxyurea suggest that there is substantial interpatient variability observed, plus a novel oral absorption phenotype (rapid or slow) that influences serum hydroxyurea levels and total hydroxyurea exposure .

Result of Action

The result of this compound’s action is the unfolding of a chain of purely hydrophobic groups which otherwise adopts a compact structure in pure water . This unfolding process arises due to a weakening of hydrophobic interactions between the polymer groups . These findings suggest that, in denaturing proteins, urea (and perhaps other denaturants) forms stronger attractive dispersion interactions with the protein side chains and backbone than does water and, therefore, is able to dissolve the core hydrophobic region .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, untreated urea or urine wastewater causes severe environmental pollution and threatens human health . Electrocatalytic and photo(electro)catalytic urea oxidation technologies under mild conditions have become promising methods for energy recovery and environmental remediation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Urea hydrofluoride can be synthesized through the direct reaction of urea with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

CO(NH2)2+2HF→CO(NH2)2⋅2HF

Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of hydrofluoric acid due to its highly corrosive nature. The process requires specialized equipment to manage the reaction safely and to contain the resulting compound. The production is typically carried out in a controlled environment to prevent any hazardous incidents.

Analyse Chemischer Reaktionen

Types of Reactions: Urea hydrofluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion acts as a nucleophile.

Hydrolysis: In the presence of water, this compound can hydrolyze to form urea and hydrofluoric acid.

Common Reagents and Conditions:

Reagents: Common reagents used with this compound include water, alcohols, and other nucleophiles.

Conditions: Reactions involving this compound are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.

Major Products:

Hydrolysis Products: Urea and hydrofluoric acid.

Substitution Products: Depending on the nucleophile, various substituted urea derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Urea hydrofluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: this compound can be used in biochemical studies to investigate protein denaturation and enzyme activity.

Industry: this compound is used in the production of fluorinated polymers and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Hydrofluoric Acid: Like urea hydrofluoride, hydrofluoric acid is a source of fluoride ions but is more corrosive and hazardous.

Thiourea: Thiourea is structurally similar to urea but contains sulfur instead of oxygen. It has different chemical properties and applications.

Urea: Urea itself is a simpler compound without the added reactivity of the fluoride ion.

Uniqueness: this compound is unique due to its combination of urea and hydrofluoric acid, which imparts both the reactivity of the fluoride ion and the stabilizing properties of urea. This makes it a valuable reagent in various chemical and industrial processes.

Biologische Aktivität

Urea hydrofluoride (UHF) is a compound that combines urea with hydrofluoric acid. While it has applications in various fields, its biological activity is particularly notable in medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological effects, interactions, and potential health implications of this compound, supported by relevant case studies and research findings.

This compound is characterized by its ability to participate in hydrogen bonding due to the presence of both urea and fluoride functionalities. This dual capability enhances its interaction with biological macromolecules, such as proteins and nucleic acids. The urea moiety contributes to stabilizing interactions within proteins, while the fluoride ion can influence enzymatic activities and cellular processes.

Key Mechanisms:

- Protein Denaturation : UHF can induce protein unfolding, similar to the effects observed with urea alone. This property is crucial in understanding its role in biochemical assays and potential therapeutic applications .

- Enzyme Inhibition : The presence of fluoride ions can inhibit certain enzymes by altering their active sites or affecting substrate binding. This mechanism is particularly relevant in studies involving proteases and other hydrolases .

Biological Activity and Toxicity

The biological activity of this compound has been investigated in various contexts, including its effects on cellular health and potential toxicity.

Case Studies:

- Acute Toxicity : A study reported cases of severe poisoning following accidental ingestion of hydrofluoric acid-containing substances, which included urea derivatives. Symptoms included nausea, vomiting, and severe metabolic disturbances .

- Chronic Exposure Effects : Long-term exposure to urea compounds has been linked to liver and kidney damage in animal models. For example, mice exposed to urea showed degenerative changes in hepatocytes and mild necrosis after just a week of dosing .

Research Findings

Recent studies have highlighted the importance of urea derivatives, including UHF, in drug discovery and development:

- Antiproliferative Activity : Research has demonstrated that certain urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative containing urea showed selective cytotoxicity towards colorectal cancer cells while sparing normal cells .

- Enzyme Interaction Studies : Investigations into the effects of UHF on enzymes like papain revealed that high concentrations could alter enzyme activity, emphasizing its potential as an inhibitor in biochemical pathways .

Data Tables

The following table summarizes key findings from various studies on the biological activity and toxicity of this compound:

Eigenschaften

IUPAC Name |

urea;hydrofluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.FH/c2-1(3)4;/h(H4,2,3,4);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDRVJXDQOONPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.062 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.